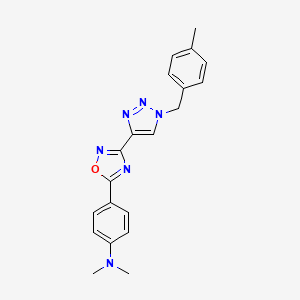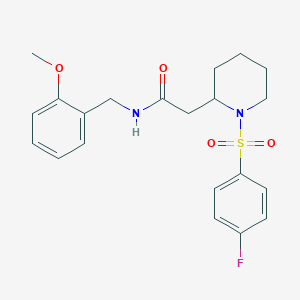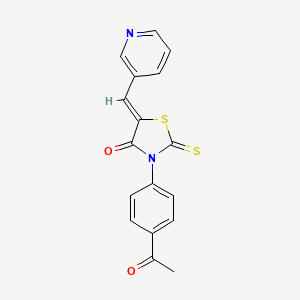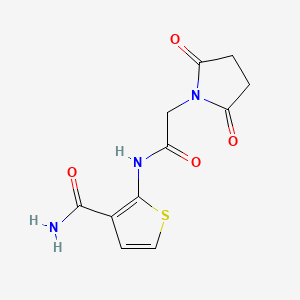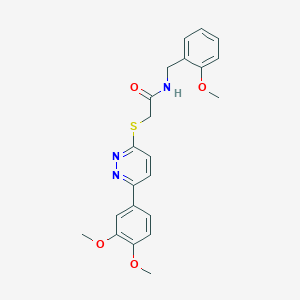
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Central Nervous System Activities
Research into similar compounds has explored their synthesis and potential central nervous system (CNS) activities. For example, compounds with variations in their structure have been synthesized and tested for activity in the CNS, identifying specific derivatives that bind strongly to rat brain membranes. These studies contribute to understanding how subtle changes in chemical structure can impact biological activity and potential therapeutic applications (Barlin, Davies, Ireland, & Zhang, 1992).
Chemical Synthesis and Reactivity
Another aspect of research focuses on the chemical synthesis and reactivity of compounds containing the acetamide moiety, which is prevalent in many pharmaceutical products. This includes the development of new reagents and methodologies for synthesizing N-alkylacetamides and related compounds, offering versatile tools for pharmaceutical synthesis (Sakai, Takenaka, Koike, Hira, & Mori, 2022).
Antimicrobial and Antioxidant Activities
Compounds with structural similarities have been synthesized and tested for their antimicrobial and antioxidant activities. This includes the synthesis of novel heterocyclic compounds with potential as anti-inflammatory and analgesic agents, highlighting the therapeutic potential of these chemical structures in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the antioxidant capabilities of certain derivatives have been evaluated, indicating their potential for preventing oxidative stress-related damage (Shakir, Ali, & Hussain, 2017).
Antinociceptive Activity
The antinociceptive (pain-blocking) properties of derivatives have also been studied, showing that some compounds exhibit significant activity in this area, which could inform the development of new pain management therapies (Dogruer, Şahin, Ünlü, & Ito, 2000).
Antimicrobial Properties
Further studies have synthesized and evaluated the antimicrobial properties of novel compounds, aiming to address the growing need for new antimicrobial agents capable of combating resistant bacterial and fungal strains. This research is crucial for the ongoing development of effective antimicrobial therapies (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Propiedades
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-27-18-7-5-4-6-16(18)13-23-21(26)14-30-22-11-9-17(24-25-22)15-8-10-19(28-2)20(12-15)29-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHUPSYXOVFLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Propenoyloxy)phenyl]methanol](/img/structure/B2733079.png)
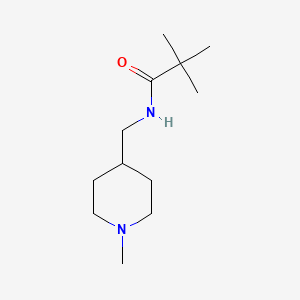
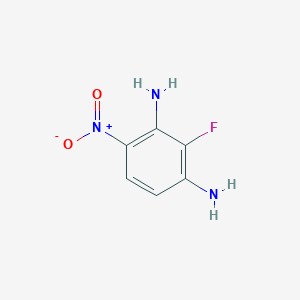
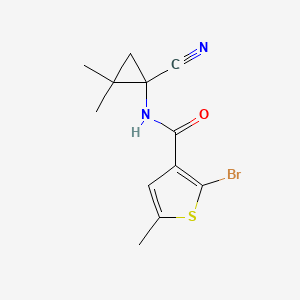

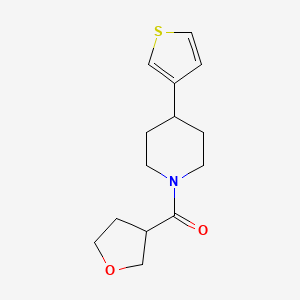
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)

